1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt

Catalog No.
S15057341
CAS No.
70729-64-5
M.F
C22H17N5Na3O13PS3
M. Wt
755.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((...

CAS Number

70729-64-5

Product Name

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt

IUPAC Name

azanium;trisodium;7-hydroxy-8-[[4-[[3-[hydroxy(oxido)phosphoryl]phenyl]diazenyl]-2-sulfonatophenyl]diazenyl]naphthalene-1,3-disulfonate

Molecular Formula

C22H17N5Na3O13PS3

Molecular Weight

755.5 g/mol

InChI

InChI=1S/C22H17N4O13PS3.H3N.3Na/c27-18-7-4-12-8-16(41(31,32)33)11-20(43(37,38)39)21(12)22(18)26-25-17-6-5-14(10-19(17)42(34,35)36)24-23-13-2-1-3-15(9-13)40(28,29)30;;;;/h1-11,27H,(H2,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);1H3;;;/q;;3*+1/p-3

InChI Key

LMDCIBKKADONFG-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)[O-])N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[NH4+].[Na+].[Na+].[Na+]

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt is a complex organic compound characterized by its azo and sulfonic acid functional groups. This compound, with the CAS number 2611-82-7, is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. Its structure includes multiple sulfonic acid groups that contribute to its solubility in water and its potential as a dye or pigment in various applications. The presence of azo groups indicates that it can exhibit vibrant colors and is often used in dyeing processes.

Typical of azo compounds and sulfonic acids. Key reactions include:

  • Azo Coupling: The azo group can undergo coupling reactions with other aromatic compounds to form new azo dyes.
  • Sulfonation: The sulfonic acid groups can react with bases to form salts, influencing solubility and reactivity.
  • Reduction: Azo compounds can be reduced to corresponding amines under certain conditions, which may alter their biological activity and color properties.

Research indicates that compounds similar to 1,3-naphthalenedisulfonic acid derivatives exhibit various biological activities, including antibacterial and antifungal properties. The specific biological effects of this compound may depend on its structure and the functional groups present. Studies on related naphthalene derivatives have shown potential in inhibiting microbial growth and could be explored for pharmaceutical applications.

The synthesis of 1,3-naphthalenedisulfonic acid derivatives typically involves several steps:

  • Nitration of Naphthalene: Naphthalene is nitrated to introduce nitro groups.
  • Reduction of Nitro Groups: The nitro groups are reduced to amine groups.
  • Sulfonation: The resulting compounds undergo sulfonation with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
  • Azo Coupling: The final step involves coupling with phosphonophenyl azo compounds to achieve the desired structure.

These synthesis methods highlight the versatility of naphthalene derivatives in organic chemistry.

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt has several applications:

  • Dye Industry: It is primarily used as a dye or pigment due to its vibrant color properties.
  • Biological Staining: The compound can serve as a biological stain in microscopy and histology.
  • Analytical Chemistry: It may be utilized in analytical methods for detecting specific ions or compounds due to its fluorescent properties.

Interaction studies involving this compound typically focus on its behavior in biological systems and its interactions with other chemical species. For instance:

  • Metal Ion Complexation: Studies may explore how the sulfonic acid groups interact with metal ions, which can affect the compound's stability and reactivity.
  • Biological Interactions: Research may investigate how this compound interacts with proteins or nucleic acids, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with 1,3-naphthalenedisulfonic acid derivatives. Here are some notable examples:

Compound NameStructureUnique Features
7-Amino-1,3-naphthalenedisulfonic acidContains amino groupExhibits fluorescence properties
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acidContains hydroxyl and amino groupsUsed as a fluorescent reagent
Disodium 7-Hydroxy-1,3-naphthalenedisulfonateContains disodium salt formUsed in food additives testing
Acid Red 18Azo dye structureWidely used in textile dyeing

Uniqueness

The uniqueness of 1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-((3-phosphonophenyl)azo)-2-sulfophenyl)azo)-, monoammonium trisodium salt lies in its specific combination of multiple sulfonate and azo functionalities that enhance its solubility and color properties compared to other naphthalene derivatives. Additionally, the presence of phosphonophenyl groups may confer distinct chemical behaviors not found in simpler analogs.

This comprehensive overview highlights the significance of 1,3-naphthalenedisulfonic acid derivatives in various fields including chemistry, biology, and industrial applications. Further research could elucidate more about their potential uses and interactions within different environments.

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

754.94156898 g/mol

Monoisotopic Mass

754.94156898 g/mol

Heavy Atom Count

47

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-[4-[2-(3-phosphonophenyl)diazenyl]-2-sulfophenyl]diazenyl]-, ammonium sodium salt (1:1:3): INACTIVE

Dates

Last modified: 08-11-2024

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